4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide
Description
4-Chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a benzohydrazide derivative featuring a quinazoline core substituted with chlorine atoms and a phenyl group. Quinazoline derivatives are renowned for their biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . Its synthesis typically involves Schiff base formation between a substituted quinazoline aldehyde/ketone and 4-chlorobenzohydrazide under reflux conditions .
Properties
IUPAC Name |
4-chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-8-6-14(7-9-15)20(28)26-27-21-24-18-11-10-16(23)12-17(18)19(25-21)13-4-2-1-3-5-13/h1-12H,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQNCSXRZMKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloro-4-phenylquinazoline with 4-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide has been studied for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to the disruption of cellular processes in cancer cells. The benzohydrazide moiety may enhance the compound’s ability to bind to these targets, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s quinazolinyl group distinguishes it from analogs with chromenone, nitrophenyl, or pyridazinyl substituents. Key comparisons include:
- Quinazoline vs. Chromenone: The chromenone analog (logP 3.25) exhibits moderate lipophilicity, while the quinazoline derivative’s larger aromatic system may enhance π-π interactions in biological targets .
- Heterocyclic Diversity : Pyridazine () and indole-coumarin hybrids () demonstrate how heterocycle choice impacts molecular weight and target specificity.
Biological Activity
4-Chloro-N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.9 g/mol. The compound features a quinazoline core structure, which is known for its biological activity, particularly in anticancer applications.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For example, studies have shown that related quinazoline derivatives demonstrate significant inhibition of cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | Caco-2 | 37.4 |
| Compound 18 | HCT-116 | 3.3 |
| Compound 19 | Caco-2 | 17.0 |
| Compound 21 | HCT-116 | 4.9 |
The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT pathway, which plays a critical role in cell survival and proliferation .
Figure 1: Proposed Mechanism of Action
- Inhibition of PI3K/AKT Pathway : Compounds bind to the active site of PI3K, preventing phosphorylation events that lead to AKT activation.
- Induction of Apoptosis : Downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the quinazoline structure can enhance biological activity. For example, introducing chloro groups at specific positions has been shown to improve binding affinity and selectivity towards cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Increased potency |
| Hydroxyl group addition | Enhanced solubility |
| Aromatic ring presence | Improved target specificity |
Case Studies
- In Vitro Studies : A study conducted on various quinazoline derivatives demonstrated that compounds with similar structures to this compound showed a marked decrease in cell viability in Caco-2 and HCT-116 cells after treatment for 48 hours.
- Animal Models : Preliminary animal studies indicated that these compounds could significantly reduce tumor size in xenograft models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
